molecular formula C9H9N3O4S B12477856 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetohydrazide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetohydrazide

Cat. No.: B12477856
M. Wt: 255.25 g/mol
InChI Key: OXVFMKOOFDMHCD-UHFFFAOYSA-N
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Description

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide typically involves the reaction of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetonitrile
  • Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate
  • Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate

Uniqueness

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide

InChI

InChI=1S/C9H9N3O4S/c10-11-8(13)5-12-9(14)6-3-1-2-4-7(6)17(12,15)16/h1-4H,5,10H2,(H,11,13)

InChI Key

OXVFMKOOFDMHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN

Origin of Product

United States

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